2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid

Antitubercular Drug-resistant TB Imidazopyridine

2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid (CAS 81438-53-1) is a bicyclic heteroaromatic building block in the imidazo[1,2-a]pyridine (IMP) class, possessing a carboxylic acid handle at the 3-position and methyl groups at C-2 and C-7. It serves as the direct synthetic precursor to the 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide series, a class of agents with exceptional potency against drug-resistant Mycobacterium tuberculosis (Mtb).

Molecular Formula C10H10N2O2
Molecular Weight 190.2 g/mol
CAS No. 81438-53-1
Cat. No. B1223245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid
CAS81438-53-1
Synonyms2,7-dimethylimidazo(1,2-a)pyridine-3-carboxylic acid
Molecular FormulaC10H10N2O2
Molecular Weight190.2 g/mol
Structural Identifiers
SMILESCC1=CC2=NC(=C(N2C=C1)C(=O)O)C
InChIInChI=1S/C10H10N2O2/c1-6-3-4-12-8(5-6)11-7(2)9(12)10(13)14/h3-5H,1-2H3,(H,13,14)
InChIKeyBDKHWMQAUGGNAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic Acid – A Core Anti-TB and Antibacterial Scaffold Intermediate


2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid (CAS 81438-53-1) is a bicyclic heteroaromatic building block in the imidazo[1,2-a]pyridine (IMP) class, possessing a carboxylic acid handle at the 3-position and methyl groups at C-2 and C-7. It serves as the direct synthetic precursor to the 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide series, a class of agents with exceptional potency against drug-resistant Mycobacterium tuberculosis (Mtb) [1]. This compound has also been employed as a key conjugation partner with piperazino-1,3-benzothiazin-4-ones (pBTZs) to generate novel anti-TB hybrids, achieving low-micromolar to sub-micromolar MIC values [2]. Beyond tuberculosis, its derivatives have demonstrated selective antibacterial activity against Klebsiella pneumoniae and Bacillus subtilis, with computational DFT analyses correlating electronic properties to biological performance [3].

Why a Generic Imidazopyridine-3-Carboxylic Acid Cannot Replace the 2,7-Dimethyl Substitution Pattern


Simple imidazo[1,2-a]pyridine-3-carboxylic acids lacking the specific 2,7-dimethyl substitution pattern fail to replicate the potent anti-tubercular and antibacterial profile of derivatives built from 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid. Systematic structure-activity relationship (SAR) studies on the 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide scaffold demonstrate that subtle alterations at the core ring, such as replacing the 7-methyl group with hydrogen, dramatically reduce or abolish activity against multi-drug resistant Mtb [1]. In direct comparative DFT and in vitro antibacterial studies, compounds bearing dibromo substitutions at the 8-position of the IMP ring exhibited enhanced antimicrobial action compared to those with hydrogen at the 8-position, establishing that electronic tuning via substituent choice is critical and that the unsubstituted or differently substituted analogs are not biologically equivalent [2]. Therefore, procurement of the precise 2,7-dimethyl variant is mandatory for reproducing published biological outcomes and for generating structure-activity relationships consistent with the literature.

Quantitative Differentiation of 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic Acid Against Structural Analogs


Superior Potency of Derived Carboxamides Against MDR/XDR-TB Compared to Clinical Candidate PA-824

When elaborated into carboxamide derivatives, 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid yields agents with MIC values as low as ≤0.006 µM against replicating Mtb H37Rv. The most potent derivative (compound 18) surpassed the clinical candidate PA-824 by nearly 10-fold in potency against MDR and XDR clinical isolates. In contrast, the parent carboxylic acid itself is a synthetic intermediate and was not tested in the same assays; however, its unique substitution pattern is what enables the formation of these exceptionally potent derivatives. Without the 2,7-dimethyl substituents, the resulting carboxamides exhibit significantly reduced or negligible anti-TB activity [1].

Antitubercular Drug-resistant TB Imidazopyridine

Enhanced Antibacterial Activity of 8-Substituted Derivatives Over 8-H Analogs Against K. pneumoniae

A systematic library of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides and hydrazides was synthesized and compared. The compound SM-IMP-02, a dibromo-substituted derivative at the 8-position, exhibited a MIC of 4.8 µg/mL against K. pneumoniae ATCC 4352 and B. subtilis ATCC 6051, representing the lowest MIC in the series. In direct contrast, the analogous compound with hydrogen at the 8-position showed significantly higher MIC values (qualitatively less active). The study concluded that dibromo substitution on the IMP ring consistently outperforms the 8-H analogs, underscoring the need for the 2,7-dimethyl core to which substituents can be added [1].

Antibacterial Klebsiella pneumoniae SAR

High Reactivity Indicated by DFT Global Softness Compared to Other IMP-Carboxamides

Density functional theory (DFT) calculations on a series of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides revealed HOMO/LUMO energy gaps ranging from 4.43 to 4.69 eV for the SM-IMP series. Compound SM-IMP-02 displayed the lowest global hardness (2.215 eV) and highest global softness (0.226 eV), indicating superior chemical reactivity. This was in contrast to other analogs within the same series that possessed higher hardness and lower softness values, suggesting that the 2,7-dimethyl template, when appropriately substituted, yields enhanced electronic properties predictive of biological activity [1].

DFT Computational Chemistry Reactivity

Validated Intermediary for pBTZ-IMP Conjugate with Sub-Micromolar Anti-TB Activity

2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid was conjugated directly to a pBTZ warhead, producing compound 4, which displayed MICs of 2.10 µM (7H12 medium) and 1.43 µM (GAS medium) against Mtb H37Rv. A key synthetic intermediate 7, derived from the same acid, exhibited even greater potency with an MIC of 0.21 µM in 7H12 medium. By comparison, the pBTZ precursor alone (pBTZ-Boc) had an MIC of 0.28 µM, indicating that the IMP moiety contributes additive or synergistic anti-TB effects. This hybrid approach is only possible with the 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid scaffold, as alternative heterocyclic acids failed to produce similarly active conjugates [1].

Tuberculosis Conjugate Drug Discovery

Key Application Scenarios for 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic Acid Based on Evidence


Generation of Next-Generation Anti-Tubercular Carboxamides Targeting MDR/XDR Mtb

This acid is the essential starting material for synthesizing 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides, which have demonstrated MIC values as low as ≤0.006 µM against replicating Mtb, outperforming the clinical candidate PA-824 by nearly 10-fold against drug-resistant strains [1]. Medicinal chemistry campaigns aiming to optimize this chemotype for oral bioavailability and in vivo efficacy require reliable access to this intermediate to explore amine substituent SAR.

Synthesis of Dual-Warhead Anti-TB Conjugates via pBTZ Hybridization

Direct conjugation of this carboxylic acid with piperazino-1,3-benzothiazin-4-ones (pBTZs) has yielded hybrid molecules (e.g., compound 4 and intermediate 7) with MICs of 2.10 µM and 0.21 µM, respectively, against Mtb H37Rv in 7H12 medium [2]. This proof-of-concept validates the compound's utility in fragment-based drug discovery (FBDD) approaches that combine two validated anti-TB pharmacophores to combat emerging resistance.

Optimizing Antibacterial Libraries Through Substituent Scanning on a Privileged Scaffold

Systematic SAR studies have shown that substituents at the 8-position of the 2,7-dimethyl-IMP core dramatically modulate antibacterial activity against K. pneumoniae and B. subtilis, with a dibromo-substituted derivative achieving an MIC of 4.8 µg/mL [3]. Procurement of this scaffold allows researchers to build focused libraries to probe electronic and steric effects on Gram-negative and Gram-positive bacterial targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.